molecular formula C18H14ClNO4 B1230007 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

Cat. No.: B1230007
M. Wt: 343.8 g/mol
InChI Key: DHEMTWWLRLOBKI-UHFFFAOYSA-N
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Description

Indomethacin analog 2 is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties Indomethacin analog 2 has been developed to enhance the therapeutic effects and reduce the side effects associated with indomethacin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin analog 2 typically involves the modification of the indole ring structure present in indomethacin. One common method starts with the acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, followed by interaction with levulinic acid in the presence of formic acid . This method ensures the formation of the desired analog with high yield and purity.

Industrial Production Methods: Industrial production of indomethacin analog 2 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes stringent quality control measures to maintain the purity and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and UV spectroscopy are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Indomethacin analog 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various ester derivatives and substituted indole compounds, which can be further modified for specific applications .

Scientific Research Applications

Indomethacin analog 2 has a wide range of scientific research applications, including:

Mechanism of Action

Indomethacin analog 2 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. Additionally, indomethacin analog 2 may modulate nitric oxide pathways and exhibit vasoconstrictive activity, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Indomethacin analog 2 stands out due to its enhanced selectivity for COX-2, leading to reduced gastrointestinal side effects compared to indomethacin. It also exhibits unique anti-inflammatory and analgesic properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid

InChI

InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

DHEMTWWLRLOBKI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave process vial methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetate (10 mg, 0.028 mmol) was dissolved in 1,2-dichloro ethane (1 mL) and after addition of trimethyltin hydroxide (25 mg, 0.14 mmol) the reaction mixture was heated for 30 min at 130° C. in a microwave (TLC analysis indicated complete reaction). Dichloromethane (1 mL) and 50% AcOH (2 mL) were added to the cold reaction solution and the resulting biphasic mixture was agitated until both layers were clear. The organic phase was collected, washed with brine, dried over Na2SO4 and filtered (using a phase separator syringe with drying cartridge). Removal of the solvent (dichloromethane) in vacuo and following silica gel chromatography using an ethyl acetate/hexane gradient (0.5% AcOH) afforded the pure title compound quantitatively. C18H14ClNO4, Mr=343.76; 1H NMR (400 MHz, DMSO-d6) d: 3.67 (s, 2H), 3.81 (s, 3H), 6.99 (dd, J=2.4/9.2 Hz, 1H), 7.12 (d, J=2.4 Hz, 1H), 7.32 (s, 1H), 7.65-7.77 (m, 4H), 8.17 (d, J=9.2 Hz, 1H); LCMS (ESI) tR: 2.60 min (>99%, ELSD), m/z: 344.0 [M+1]+.
Name
methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetate
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 3
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 4
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 5
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Reactant of Route 6
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

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